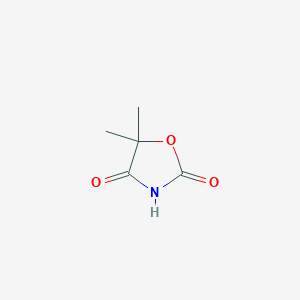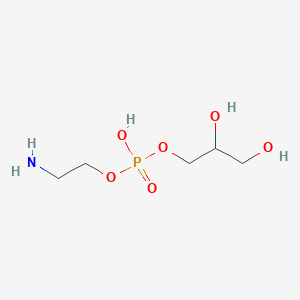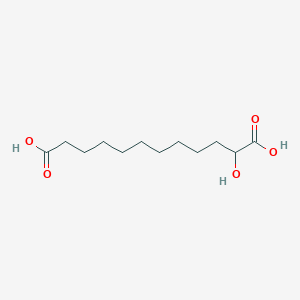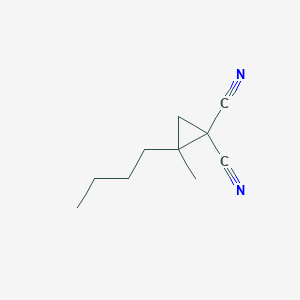
Homocapsaicin II
Descripción general
Descripción
Homocapsaicin II is a pungent compound that can be isolated from the fruits of Capsicum annuum L . It’s also known as Capsaicin Impurity 7 . It has been shown to be a potent inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2), which are enzymes that catalyze the conversion of arachidonic acid to prostaglandins .
Synthesis Analysis
The synthesis of Homocapsaicin II involves a multi-step reaction with 10 steps . The process includes various reactions such as the use of Et3N / CH2Cl2, NaH, KI, DMSO, NaCl, LiAlH4, and SOCl2 at different temperatures and conditions .Molecular Structure Analysis
Homocapsaicin II has a molecular weight of 319.44 and a formula of C19H29NO3 . The molecule contains a total of 52 bonds, including 23 non-H bonds, 8 multiple bonds, 10 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, 1 secondary amide (aliphatic), 1 aromatic hydroxyl, and 1 ether (aromatic) .Chemical Reactions Analysis
Capsaicinoids, including Homocapsaicin II, can undergo oxidation promoted by enzymes in the presence of H2O2 or a metal with which they may form a complex . They can also undergo electrochemical oxidation reactions .Physical And Chemical Properties Analysis
Homocapsaicin II is a lipophilic, colorless, and odorless crystalline to waxy compound . It has a molecular weight of 319.44 and a formula of C19H29NO3 .Aplicaciones Científicas De Investigación
Pro-health Properties
Capsaicinoids, including Homocapsaicin II, are subjects of scientific research in terms of pro-health properties. They have been investigated for their beneficial effects in the treatment of obesity, hypertension, diabetes, cardiovascular diseases, and their gastroprotective or anti-cancer activity .
Mecanismo De Acción
Target of Action
Homocapsaicin II, a natural product isolated from Capsicum annuum, has been shown to be a potent inhibitor of cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Mode of Action
Homocapsaicin II interacts with its targets, COX-1 and COX-2, by inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain .
Biochemical Pathways
The primary biochemical pathway affected by Homocapsaicin II is the arachidonic acid pathway . By inhibiting COX-1 and COX-2, Homocapsaicin II disrupts the production of prostaglandins, key components of this pathway . The downstream effects of this disruption include a reduction in inflammation and pain.
Pharmacokinetics
It is known that capsaicinoids, the family of compounds to which homocapsaicin ii belongs, are lipophilic and can be absorbed through the skin and mucous membranes . They are also metabolized in the liver and excreted in the urine
Result of Action
The molecular and cellular effects of Homocapsaicin II’s action primarily involve the reduction of inflammation and pain. By inhibiting the activity of COX-1 and COX-2, Homocapsaicin II reduces the production of prostaglandins, which are key mediators of these processes .
Action Environment
The action, efficacy, and stability of Homocapsaicin II can be influenced by various environmental factors. For instance, the synthesis, accumulation, and quantity of capsaicinoids are dependent on the genetic and environmental factors, the developmental stage of the fruit, time of harvesting fruits and season of sowing
Safety and Hazards
When handling Homocapsaicin II, it’s advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propiedades
IUPAC Name |
(E)-N-[(4-hydroxy-3-methoxyphenyl)methyl]-8-methyldec-6-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3/c1-4-15(2)9-7-5-6-8-10-19(22)20-14-16-11-12-17(21)18(13-16)23-3/h7,9,11-13,15,21H,4-6,8,10,14H2,1-3H3,(H,20,22)/b9-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJGZARGNROKAC-VQHVLOKHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)/C=C/CCCCC(=O)NCC1=CC(=C(C=C1)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Homocapsaicin II | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How can I quantify Homocapsaicin II in pepper samples?
A1: The research article describes a high-performance liquid chromatography (HPLC) method for quantifying Homocapsaicin II in pepper samples []. After freeze-drying and extracting the sample, the extract is analyzed using HPLC with UV detection at 280 nm. The method boasts a limit of detection of approximately 15-30 ng and can quantify Homocapsaicin II levels ranging from approximately 0.5 to 3600 microg of capsaicin equivalents per gram of product []. This method is suitable for analyzing various pepper parts, including the pericarp, placenta, seeds, and different sections of whole peppers, as well as pepper-containing foods [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[Nitrilotris(methylene)]trisphosphonic acid N-oxide](/img/structure/B107703.png)



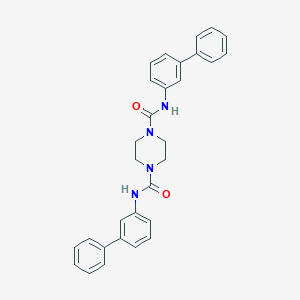

![2-hydroxy-N-[(E)-(3-phenylmethoxyphenyl)methylideneamino]benzamide](/img/structure/B107716.png)

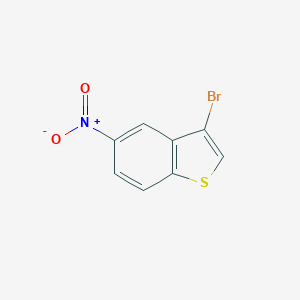
![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)
